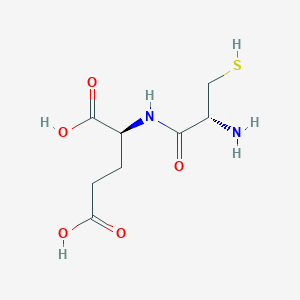

L-Cysteinyl-L-glutamic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87092-47-5 |

|---|---|

Molecular Formula |

C8H14N2O5S |

Molecular Weight |

250.27 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C8H14N2O5S/c9-4(3-16)7(13)10-5(8(14)15)1-2-6(11)12/h4-5,16H,1-3,9H2,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 |

InChI Key |

BUXAPSQPMALTOY-WHFBIAKZSA-N |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CS)N |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)C(CS)N |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of L-Cysteinyl-L-glutamic Acid: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biosynthesis of L-Cysteinyl-L-glutamic acid, a critical dipeptide intermediate in the synthesis of glutathione (GSH). This document details the enzymatic reaction, kinetic parameters, and relevant experimental protocols, offering valuable insights for researchers in cellular metabolism, antioxidant pathways, and drug development. This compound, more formally known as γ-L-glutamyl-L-cysteine (γ-GC), is synthesized in a single, rate-limiting step, highlighting its importance as a key regulatory point in cellular redox homeostasis.

Core Biosynthesis Pathway

The synthesis of this compound is catalyzed by the enzyme Glutamate-Cysteine Ligase (GCL), formerly known as γ-glutamylcysteine synthetase.[1][2] This ATP-dependent reaction involves the formation of a unique peptide bond between the γ-carboxyl group of L-glutamate and the amino group of L-cysteine.[1][3] This is the first and rate-limiting step in the de novo synthesis of glutathione.[4][5]

The overall reaction is as follows:

L-glutamate + L-cysteine + ATP → γ-L-glutamyl-L-cysteine + ADP + Pi[1]

In mammalian cells, GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier or regulatory subunit (GCLM).[1][3] The GCLC subunit contains all the substrate and cofactor binding sites and is responsible for the catalytic activity.[1] The GCLM subunit, while having no intrinsic enzymatic activity, enhances the catalytic efficiency of GCLC by lowering the Michaelis constant (Km) for glutamate and increasing the inhibitory constant (Ki) for glutathione, thus making the enzyme more active under physiological conditions.[3]

Quantitative Data: Enzyme Kinetics

The catalytic efficiency of Glutamate-Cysteine Ligase has been characterized in various organisms. The following table summarizes key kinetic parameters for the recombinant human and Arabidopsis thaliana enzymes.

| Enzyme Source | Substrate | Km (mM) | Reference |

| Recombinant Human γ-GCS | L-glutamate | 1.8 | [6] |

| L-cysteine | 0.1 | [6] | |

| ATP | 0.4 | [6] | |

| Arabidopsis thaliana GCL | L-glutamate | 9.1 | [7] |

| L-cysteine | 2.7 | [7] |

Signaling Pathway and Regulation

The activity of Glutamate-Cysteine Ligase is tightly regulated by several mechanisms, including feedback inhibition and oxidative stress. Glutathione itself acts as a feedback inhibitor, competing with glutamate for binding to the active site of GCLC.[3] Oxidative stress can lead to a rapid increase in GCL activity, suggesting a post-translational activation mechanism that may involve a conformational change in the enzyme, favoring the association of the GCLC and GCLM subunits.[8]

References

- 1. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]

- 2. sfrbm.org [sfrbm.org]

- 3. Structure, function, and post-translational regulation of the catalytic and modifier subunits of glutamate cysteine ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic characteristics of native γ-glutamylcysteine ligase in the aging housefly, Musca domestica L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Expression and purification of human gamma-glutamylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Dipeptide: An In-Depth Examination of L-Cysteinyl-L-glutamic acid in Cellular Environments

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence of the dipeptide L-Cysteinyl-L-glutamic acid in cellular systems. Despite extensive investigation into the metabolism of its constituent amino acids, L-cysteine and L-glutamic acid, direct evidence for the endogenous presence and physiological role of this compound remains remarkably scarce in the existing scientific literature. This document provides a comprehensive overview of the closely related and well-characterized metabolic pathways, particularly the biosynthesis of glutathione, to offer a contextual framework. Furthermore, it outlines the analytical methodologies that would be pertinent for the detection and quantification of this elusive dipeptide, should it exist as a transient or low-abundance metabolite. The guide also explores the theoretical enzymatic pathways that could lead to its formation and potential, though currently speculative, signaling roles.

Introduction: The Question of Natural Occurrence

L-cysteine and L-glutamic acid are two proteinogenic amino acids fundamental to a vast array of cellular processes.[1][2] L-glutamic acid, a non-essential amino acid, is a key excitatory neurotransmitter and a central node in cellular metabolism.[1][] L-cysteine, a sulfur-containing amino acid, is crucial for protein structure and is a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione.[2][4]

While the biochemistry of these individual amino acids and their roles in larger molecules like glutathione are well-documented, the existence and function of the specific dipeptide this compound are not well established. This guide aims to address this knowledge gap by exploring the theoretical basis for its existence and providing the necessary technical framework for its potential discovery and characterization.

The Dominant Paradigm: Glutathione Biosynthesis

The primary metabolic pathway involving L-glutamic acid and L-cysteine is the synthesis of the tripeptide glutathione (γ-L-glutamyl-L-cysteinyl-glycine).[5][6][7] This process occurs in two ATP-dependent steps:

-

Formation of γ-L-glutamyl-L-cysteine: Glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine.[5][6]

-

Addition of Glycine: Glutathione synthetase (GS) then adds a glycine residue to the C-terminus of γ-L-glutamyl-L-cysteine to form glutathione.[5][6]

It is critical to note that the dipeptide intermediate in this pathway is γ-L-glutamyl-L-cysteine , not this compound. The linkage in the former is through the gamma-carboxyl group of glutamate, a feature that protects the peptide from degradation by most peptidases.

Glutathione Degradation

The breakdown of extracellular glutathione is initiated by γ-glutamyl transpeptidase (GGT), which transfers the γ-glutamyl moiety to an acceptor molecule, releasing the dipeptide L-cysteinyl-glycine (Cys-Gly) .[8] This dipeptide is then cleaved into its constituent amino acids by dipeptidases.[8] Again, this compound is not a recognized product of this major degradation pathway.

Theoretical Biosynthesis of this compound

While not a feature of canonical glutathione metabolism, the formation of this compound could theoretically be catalyzed by other enzymes. Non-ribosomal peptide synthetases (NRPSs), for instance, are large, multi-domain enzymes found in bacteria and fungi that can synthesize a wide variety of peptides with unusual structures.[9] It is conceivable that an uncharacterized NRPS or a promiscuous ligase could synthesize this dipeptide. However, no such enzyme has been identified to date.

Data Presentation: The Absence of Quantitative Data

A thorough review of the scientific literature reveals a lack of quantitative data on the cellular concentrations of this compound. This absence is a direct consequence of the dipeptide not being a recognized or routinely measured metabolite in metabolomics studies. Standard amino acid analysis typically focuses on free amino acids, and targeted peptide analysis has not reported the presence of this specific dipeptide.

Experimental Protocols for Detection and Quantification

Researchers aiming to investigate the potential existence of this compound would need to employ highly sensitive and specific analytical techniques. The following protocols provide a methodological foundation for such an investigation.

Sample Preparation

Biological samples (cell lysates, tissue homogenates, or biofluids) would require careful preparation to preserve small peptides and remove interfering substances. A typical workflow would involve:

-

Rapid Quenching: To halt metabolic activity, samples should be rapidly quenched, for example, by snap-freezing in liquid nitrogen.

-

Extraction: Metabolites are typically extracted using a cold solvent mixture, such as methanol/acetonitrile/water, to precipitate proteins and solubilize small molecules.

-

Deproteinization: Centrifugation is used to pellet precipitated proteins.

-

Derivatization (Optional): To enhance chromatographic separation and detection sensitivity, derivatization of the amino and carboxyl groups can be performed. However, for mass spectrometry-based methods, underivatized analysis is often preferred.[10]

Analytical Methodologies

HPLC is a powerful technique for separating small molecules. For the analysis of polar compounds like dipeptides, several approaches can be considered:

-

Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing Agents: Since L-cysteine and L-glutamic acid are highly polar, their retention on standard C18 columns is poor.[11] The addition of an ion-pairing agent, such as heptafluorobutyric acid (HFBA), to the mobile phase can improve retention and achieve baseline separation.[10]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds and can be an effective alternative to RP-HPLC.[1]

A generic HPLC protocol would involve:

-

Column: A C18 or HILIC column appropriate for polar analytes.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection can be used, particularly after derivatization with a chromophore.[12] However, for specificity, coupling to a mass spectrometer is essential.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides the high sensitivity and specificity required to identify and quantify low-abundance molecules in complex biological matrices.[13][14]

-

Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) would be ideal.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for peptides.

-

Detection Mode: For quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument offers excellent sensitivity and selectivity.[14] This would require a synthetic standard of this compound to determine the specific precursor and product ion transitions. For initial identification, high-resolution mass spectrometry would be used to determine the accurate mass and elemental composition.

Visualization of Related Pathways and Workflows

To provide a visual context, the following diagrams, generated using the DOT language, illustrate the established glutathione biosynthesis pathway and a proposed experimental workflow for the detection of this compound.

Signaling and Metabolic Pathways

Caption: Glutathione biosynthesis pathway.

Experimental Workflows

References

- 1. helixchrom.com [helixchrom.com]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 4. L-Cysteine production by metabolically engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. embopress.org [embopress.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Occurrence of D-amino acids in natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 13. Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sciex.com [sciex.com]

L-Cysteinyl-L-glutamic Acid: A Comprehensive Technical Guide on its Biological Functions and Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cysteinyl-L-glutamic acid, more formally known as γ-L-Glutamyl-L-cysteine (γ-GC), is a pivotal dipeptide in cellular biochemistry. Primarily recognized as the immediate precursor to the master antioxidant glutathione (GSH), γ-GC is emerging as a bioactive molecule with significant physiological roles and therapeutic potential. This technical guide provides an in-depth exploration of the biological functions of γ-GC, its involvement in key signaling pathways, and its burgeoning applications in drug development. Detailed experimental protocols for its study and quantitative data on its biochemical properties are presented to facilitate further research and application in the scientific community.

Introduction

γ-L-Glutamyl-L-cysteine is a dipeptide formed from L-glutamic acid and L-cysteine via a unique gamma-peptide linkage. This bond, occurring at the gamma-carboxyl group of the glutamic acid side chain, confers resistance to intracellular peptidases. The synthesis of γ-GC is the rate-limiting step in the de novo production of glutathione, a critical tripeptide for maintaining cellular redox homeostasis.[1][2] Beyond its role as a metabolic intermediate, γ-GC possesses intrinsic antioxidant and anti-inflammatory properties and has been shown to interact with neuronal receptors, suggesting a broader signaling role.[3][4] This guide will delve into the multifaceted nature of this dipeptide, providing a comprehensive resource for researchers.

Biological Functions and Roles

Precursor to Glutathione Synthesis

The most well-established function of γ-GC is its role as the direct precursor to glutathione. The synthesis of GSH occurs in two ATP-dependent steps:

-

Formation of γ-GC: The enzyme Glutamate-Cysteine Ligase (GCL) catalyzes the formation of a gamma-peptide bond between the gamma-carboxyl group of L-glutamic acid and the amino group of L-cysteine.[1][5] This is the primary regulatory point and rate-limiting step in GSH biosynthesis.[2]

-

Addition of Glycine: Glutathione Synthetase (GS) then catalyzes the addition of glycine to the C-terminus of γ-GC, forming the tripeptide glutathione (γ-L-Glutamyl-L-cysteinyl-glycine).[5][6]

Intrinsic Antioxidant Activity

γ-GC itself is a potent antioxidant.[1] The presence of the thiol group (-SH) in the cysteine residue allows it to directly scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[3] Studies have shown that γ-GC can reduce lipid peroxidation and restore intracellular levels of reduced glutathione following oxidative stress.[7] Its antioxidant activity is crucial in tissues with high oxidative metabolism, such as the brain.

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of γ-GC. It has been demonstrated to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in response to inflammatory stimuli like lipopolysaccharide (LPS).[3][8] This anti-inflammatory action is linked to its ability to increase intracellular glutathione levels and modulate redox-sensitive signaling pathways, including the NF-κB pathway.[3]

Neuromodulatory and Signaling Roles

Emerging evidence suggests that γ-GC may have a direct signaling role in the central nervous system. It has been shown to interact with and partially activate N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors critical for synaptic plasticity, learning, and memory.[4][9] This interaction can modulate calcium influx into neurons, suggesting a role for γ-GC in neuronal excitability and signaling.[9]

Role in Drug Development

The unique properties of γ-GC make it an attractive molecule for therapeutic and drug delivery applications.

-

Glutathione Prodrug: Oral supplementation with γ-GC has been shown to effectively increase intracellular glutathione levels, bypassing the rate-limiting step of GCL.[1] This is in contrast to direct glutathione supplementation, which is largely ineffective due to poor cellular uptake.[1] This makes γ-GC a promising therapeutic agent for conditions associated with glutathione deficiency and oxidative stress, such as neurodegenerative diseases and sepsis.[1][3]

-

Brain Drug Delivery: The interaction of γ-GC with NMDA receptors, which are expressed at the blood-brain barrier (BBB), presents an opportunity for targeted drug delivery to the brain.[10] Conjugating drugs to γ-GC could facilitate their transport across the BBB via receptor-mediated transcytosis, offering a novel strategy for treating central nervous system disorders.[10]

Quantitative Data

The following tables summarize key quantitative data related to this compound and its associated enzymes.

| Parameter | Value | Organism/System | Reference |

| Cellular Concentration | |||

| Intracellular γ-GC | 5 to 10 µM | Human | [1] |

| Plasma γ-GC | 1 to 5 µM | Human | [1] |

| Enzyme Kinetics: Glutamate-Cysteine Ligase (GCL) | |||

| Km for L-glutamate | 1.8 mM | Human | [11] |

| Km for L-cysteine | 0.1 mM | Human | [11] |

| Km for ATP | 0.4 mM | Human | [11] |

| Specific Activity | 9.7 ± 1.7 nmol γ-GC/min/mg protein | Rat Primary Astrocytes | [12] |

| Enzyme Kinetics: Glutathione Synthetase (GS) | |||

| Km for γ-GC | - | - | - |

| Km for Glycine | 913 µM | Rat (recombinant) | |

| Km for ATP | 37 µM | Rat (recombinant) |

Experimental Protocols

Chemical Synthesis and Purification of γ-L-Glutamyl-L-cysteine

This protocol is adapted from a one-pot synthesis method, offering a viable route for multigram scale production.[6]

Step 1: Synthesis of N-Phthaloyl-L-glutamic Acid Anhydride

-

Mix L-glutamic acid and phthalic anhydride in equimolar amounts in a round-bottom flask.

-

Heat the mixture to 140°C with rotation until a molten, pale yellow, oily mass is formed.

-

Cool the mixture to approximately 100°C and add acetic anhydride.

-

Stir the mixture in a pre-heated oil bath at 105°C for 10 minutes after complete dissolution.

-

Transfer the solution to a conical flask and add xylene to facilitate crystallization upon cooling.

Step 2: Acylation of S-methyl-L-cysteine and Deprotection

-

To a well-stirred suspension of S-methyl-L-cysteine in dry N,N-dimethylformamide (DMF) under a nitrogen atmosphere, add the N-phthaloyl-L-glutamic acid anhydride in one portion.

-

Allow the reaction to proceed for 24 hours at room temperature, monitoring by TLC.

-

Dilute the reaction mixture with water and adjust the pH to ~2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

For deprotection, dissolve the N-phthaloyl-γ-glutamyl-S-methyl-L-cysteine in aqueous DMF and add 3.5 equivalents of hydrazine hydrate.

-

The final product, γ-L-glutamyl-S-methyl-L-cysteine, will precipitate and can be further purified by ion-exchange chromatography.

Assay of Glutamate-Cysteine Ligase (GCL) Activity by HPLC

This protocol is based on the direct detection of the product, γ-GC, using HPLC with electrochemical detection.[11][12]

1. Sample Preparation (Cell Lysates):

- Wash cultured cells with cold PBS and resuspend in lysis buffer.

- Sonicate the cell suspension to ensure complete lysis.

- Centrifuge to remove cellular debris and collect the supernatant.

- Determine protein concentration of the lysate for normalization.

2. GCL Reaction:

- Prepare a reaction mixture containing:

- Tris buffer (pH 7.4)

- MgCl₂

- ATP

- EDTA

- L-glutamate

- L-cysteine

- Add the cell lysate to initiate the reaction.

- Incubate at 37°C for a defined period (e.g., 30-60 minutes).

- Stop the reaction by adding a protein precipitating agent, such as sulfosalicylic acid.

3. HPLC Analysis:

- Centrifuge the stopped reaction mixture to pellet precipitated proteins.

- Inject the supernatant onto a reverse-phase HPLC column.

- Use an appropriate mobile phase for separation (e.g., a buffered aqueous solution with an organic modifier).

- Detect γ-GC using an electrochemical detector.

- Quantify the amount of γ-GC produced by comparing the peak area to a standard curve of known γ-GC concentrations.

Quantification of γ-L-Glutamyl-L-cysteine in Biological Samples

This protocol describes a general workflow for the quantification of γ-GC in tissues or cells using UPLC-MS/MS.[13]

1. Sample Homogenization and Protein Precipitation:

- Homogenize tissue samples or cell pellets in an appropriate buffer on ice.

- Add a protein precipitation agent (e.g., 5% sulfosalicylic acid) to the homogenate.

- Vortex and centrifuge at high speed to pellet the precipitated proteins.

2. Derivatization (Optional but Recommended for Improved Stability and Detection):

- The thiol group of γ-GC is susceptible to oxidation. Derivatization with an alkylating agent like N-ethylmaleimide (NEM) can stabilize the molecule.

- Incubate the supernatant with NEM to form a stable thioether derivative.

3. UPLC-MS/MS Analysis:

- Inject the prepared sample onto a UPLC system coupled to a tandem mass spectrometer.

- Use a suitable column (e.g., C18) and gradient elution to achieve chromatographic separation.

- Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both native γ-GC (or its derivative) and an appropriate internal standard.

- Quantify the concentration of γ-GC by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathways and Logical Relationships

Glutathione Biosynthesis Pathway

The synthesis of glutathione from its constituent amino acids is a fundamental cellular process where γ-GC plays a central role.

References

- 1. researchgate.net [researchgate.net]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Glutathione and cysteine measurement in biological samples by HPLC with a glassy carbon working detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Modulation of glutamate agonist-induced influx of calcium into neurons by gamma-L-glutamyl and beta-L-aspartyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cloud-clone.com [cloud-clone.com]

- 11. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of L-Cysteinyl-L-glutamic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cysteinyl-L-glutamic acid (Cys-Glu) is a dipeptide composed of the amino acids L-cysteine and L-glutamic acid linked by a peptide bond. While its isomer, γ-glutamylcysteine, is a well-established intermediate in the biosynthesis of glutathione, the specific roles and properties of the α-linked this compound are less characterized. This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization based on established peptide chemistry, and explores its potential involvement in biological signaling pathways. This document aims to serve as a foundational resource for researchers investigating the therapeutic and metabolic significance of this dipeptide.

Chemical and Physical Properties

Direct experimental data for this compound is limited in publicly available literature. The following tables summarize computed properties from databases such as PubChem and estimated values based on the properties of its constituent amino acids, L-cysteine and L-glutamic acid.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂O₅S | PubChem[1] |

| Molecular Weight | 250.27 g/mol | PubChem[1] |

| IUPAC Name | (4S)-4-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid | PubChem[1] |

| Canonical SMILES | C(CC(=O)O)C(C(=O)NC(CS)C(=O)O)N | PubChem[1] |

| InChI Key | PABVKUJVLNMOJP-WHFBIAKZSA-N | PubChem[1] |

| Computed XLogP3 | -3.8 | PubChem[1] |

| Hydrogen Bond Donors | 5 | PubChem[1] |

| Hydrogen Bond Acceptors | 7 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Topological Polar Surface Area | 131 Ų | PubChem[1] |

Table 2: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Basis for Estimation |

| Melting Point (°C) | Decomposes > 200 | Based on the decomposition points of L-cysteine (240 °C) and L-glutamic acid (205-220 °C). Dipeptides often have high decomposition temperatures.[2][3] |

| Solubility in Water | Highly soluble | The presence of multiple polar functional groups (carboxyl, amino, thiol) suggests high water solubility. L-cysteine and L-glutamic acid are both water-soluble. |

| pKa Values | α-COOH: ~2.1, α-NH₃⁺: ~9.5, Glu side-chain: ~4.1, Cys side-chain: ~8.3 | Estimated based on typical pKa values for the terminal groups and side chains of amino acids in peptides. The exact values will be influenced by the peptide bond. |

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard Fmoc-based solid-phase peptide synthesis approach for preparing this compound.

Materials:

-

Fmoc-Glu(OtBu)-Wang resin

-

Fmoc-Cys(Trt)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the glutamic acid residue by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

-

Cysteine Coupling:

-

Dissolve Fmoc-Cys(Trt)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activation mixture to the deprotected resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue shaking and re-test.

-

Once the Kaiser test is negative, wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal cysteine with 20% piperidine in DMF (2 x 10 minutes). Wash the resin with DMF and DCM.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Drying: Dry the peptide pellet under vacuum.

Caption: Solid-phase synthesis workflow for this compound.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

-

Preparative HPLC system with a C18 column.

Mobile Phase:

-

A: 0.1% TFA in water

-

B: 0.1% TFA in acetonitrile

Procedure:

-

Dissolve the crude peptide in a minimal amount of mobile phase A.

-

Inject the sample onto the equilibrated C18 column.

-

Elute the peptide using a linear gradient of mobile phase B (e.g., 5-60% B over 30 minutes).

-

Monitor the elution profile at 220 nm.

-

Collect fractions corresponding to the major peak.

-

Analyze the fractions for purity by analytical RP-HPLC and confirm the identity by mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final product.

Characterization

Mass Spectrometry (MS):

-

Method: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Expected [M+H]⁺: m/z 251.07.

-

Expected [M-H]⁻: m/z 249.06.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (in D₂O): The spectrum is expected to show characteristic signals for the α-protons of cysteine and glutamic acid, as well as the side-chain protons. The chemical shifts will be pH-dependent.

-

¹³C-NMR (in D₂O): The spectrum will show distinct signals for the carbonyl carbons of the peptide bond and the carboxyl groups, as well as the α and side-chain carbons.

Potential Biological Significance and Signaling Pathways

While direct evidence for the involvement of this compound in specific signaling pathways is scarce, its constituent amino acids and its isomer, γ-glutamylcysteine, are key players in cellular metabolism and signaling.

Glutathione (GSH) Metabolism

γ-L-Glutamyl-L-cysteine is the immediate precursor to glutathione, a critical antioxidant. It is synthesized from L-glutamate and L-cysteine by the enzyme glutamate-cysteine ligase (GCL). While this compound is not a direct intermediate in this canonical pathway, it could potentially be formed through non-specific peptide synthesis or degradation of larger peptides. Its presence could influence GSH metabolism by competing for enzymes or transport systems involved in the handling of its constituent amino acids.

Caption: Simplified overview of the glutathione biosynthesis pathway.

Neurotransmission

L-glutamic acid is the primary excitatory neurotransmitter in the central nervous system, acting on ionotropic and metabotropic glutamate receptors. L-cysteine and its derivatives have also been shown to modulate neuronal activity. It is plausible that this compound could interact with glutamate receptors or transporters, potentially acting as a neuromodulator. Further research is required to investigate its neuroactive properties.

Caption: Hypothesized interaction of Cys-Glu with glutamate receptors.

Conclusion

This compound represents an understudied dipeptide with the potential for significant biological activity. This guide provides a framework for its chemical synthesis, purification, and characterization, drawing upon established methodologies in peptide chemistry. The summarized physical and chemical properties, although largely predictive, offer a starting point for experimental validation. Future research should focus on elucidating the precise biological roles of this dipeptide, particularly its potential involvement in glutathione metabolism and neuromodulation. The experimental protocols and conceptual frameworks presented herein are intended to facilitate such investigations and spur further exploration into the therapeutic and physiological relevance of this compound.

References

An In-depth Technical Guide on γ-L-Glutamyl-L-cysteine as a Dipeptide Precursor to Glutathione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of γ-L-glutamyl-L-cysteine (γ-GC), the direct dipeptide precursor to the master antioxidant, glutathione (GSH). It addresses a common point of confusion: the immediate precursor is not L-cysteinyl-L-glutamic acid, but rather γ-L-glutamyl-L-cysteine, which features a unique gamma peptide linkage. This distinction is critical for understanding its synthesis, stability, and biological activity.

This guide details the biosynthesis and metabolism of γ-GC, its advantages as a glutathione-replenishing agent, and compares its efficacy to the widely used precursor, N-acetylcysteine (NAC). It also includes summaries of experimental protocols for its synthesis and analysis, quantitative data from key studies, and visualizations of the relevant biochemical pathways.

Introduction to Glutathione and its Synthesis

Glutathione (γ-L-glutamyl-L-cysteinyl-glycine) is a tripeptide that plays a central role in cellular defense against oxidative stress, detoxification of xenobiotics, and regulation of various cellular processes[1][2]. Its synthesis is a two-step, ATP-dependent process occurring in the cytosol of all mammalian cells[1][2][3][4]:

-

Formation of γ-L-glutamyl-L-cysteine (γ-GC): The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the γ-carboxyl group of L-glutamic acid and the amino group of L-cysteine. This is the rate-limiting step in glutathione synthesis and is subject to feedback inhibition by glutathione itself[1][2].

-

Addition of Glycine: Glutathione synthetase (GS) then catalyzes the addition of glycine to the C-terminus of γ-GC to form glutathione[1][2].

The availability of cysteine is a major determinant of the rate of glutathione synthesis[1]. This has led to the development of various strategies to increase intracellular cysteine levels, most notably through supplementation with N-acetylcysteine (NAC)[5].

γ-L-Glutamyl-L-cysteine: The Direct Dipeptide Precursor

γ-L-glutamyl-L-cysteine is the immediate downstream product of the rate-limiting step in glutathione synthesis. As such, its administration can bypass the GCL-catalyzed reaction and the feedback inhibition by glutathione, offering a potentially more direct and efficient means of increasing intracellular glutathione levels[3][4].

Bioavailability and Cellular Uptake

While dipeptides are often susceptible to hydrolysis by proteases in the digestive tract and serum, the unconventional γ-glutamyl bond in γ-GC confers resistance to most of these enzymes[3]. A human pilot study has demonstrated that orally administered γ-GC is bioavailable and can significantly increase lymphocyte glutathione levels, indicating its potential as a systemic glutathione-replenishing agent[3][4].

The precise mechanism of γ-GC uptake into cells is an area of ongoing research. While specific transporters for γ-GC have not been definitively identified, studies suggest that various peptide transporters may be involved. For instance, in the brain, it is proposed that γ-GC may act as a ligand for the N-methyl-d-aspartate receptor (NMDAR), which is expressed at the blood-brain barrier[6][7]. The uptake of the constituent amino acids, cysteine and glutamate, is mediated by several neutral amino acid and excitatory amino acid transporters[3].

Quantitative Data on Glutathione Enhancement

A key advantage of γ-GC is its demonstrated ability to increase intracellular glutathione levels. The following table summarizes quantitative data from a human pilot study.

| Parameter | 2g γ-GC Dose | 4g γ-GC Dose | Reference |

| Mean GSH Increase (90 min) | 53% ± 47% (p<0.01) | - | [4][8] |

| Time to Max. Concentration (tmax) | ~3 hours | ~3 hours | [8] |

| Max. Concentration (Cmax) | ~2-fold increase from baseline | ~3-fold increase from baseline | [8] |

| Area Under the Curve (AUC) | 0.7 nmol·h/10^6 lymphocytes | 1.8 nmol·h/10^6 lymphocytes | [8] |

| GSH Half-life | ~2-3 hours | ~2-3 hours | [8] |

| Table 1: Pharmacokinetic and pharmacodynamic parameters of oral γ-L-glutamyl-L-cysteine administration in healthy adults. |

Comparison with N-acetylcysteine (NAC)

N-acetylcysteine is a widely used precursor for glutathione synthesis, as it provides the rate-limiting amino acid, cysteine. However, the conversion of NAC to cysteine and its subsequent incorporation into γ-GC is still subject to the activity and regulation of GCL.

Studies have shown that in certain contexts, γ-GC can be more effective than NAC at increasing glutathione levels and mitigating inflammation. For instance, in both in vivo and in vitro models of inflammation, γ-GC demonstrated superior therapeutic effects compared to both NAC and glutathione itself[5]. This is attributed to its ability to directly fuel the second step of glutathione synthesis without being hindered by the feedback-inhibited GCL.

Experimental Protocols

Enzymatic Synthesis of γ-L-glutamyl-L-cysteine

A common method for the enzymatic synthesis of γ-GC involves the use of γ-glutamyl transpeptidase (γ-GT). This enzyme can transfer the γ-glutamyl moiety from a donor, such as L-glutamine, to an acceptor, in this case, a protected form of L-cysteine.

Materials:

-

S-benzyl-L-cysteine (substrate)

-

L-glutamine (γ-glutamyl donor)

-

γ-glutamyl transpeptidase (e.g., from Bacillus subtilis)

-

Aqueous buffer solution (pH adjusted for optimal enzyme activity)

-

Ion-exchange chromatography system for purification

-

Trifluoromethanesulfonic acid for deprotection

Procedure Outline:

-

Substrate Preparation: S-benzyl-L-cysteine is used as the cysteine source with the thiol group protected.

-

Enzymatic Reaction: S-benzyl-L-cysteine and L-glutamine are dissolved in an aqueous buffer. γ-glutamyl transpeptidase is added to initiate the reaction.

-

Purification: The resulting S-benzyl-γ-L-glutamyl-L-cysteine is purified from the reaction mixture using ion-exchange chromatography.

-

Deprotection: The S-benzyl protecting group is removed using a strong acid, such as trifluoromethanesulfonic acid, to yield γ-L-glutamyl-L-cysteine.

-

Final Purification: The final product is purified, for example, by crystallization.

Note: This is a generalized outline based on patented methods. Specific concentrations, reaction times, and purification protocols will require optimization.

Chemical Synthesis of γ-L-glutamyl-L-cysteine Derivatives

Chemical synthesis of γ-GC is complex due to the need to protect multiple reactive groups on both amino acids. A multi-step, one-pot procedure for synthesizing γ-glutamyl derivatives of sulfur-containing amino acids has been described.

Materials:

-

L-glutamic acid

-

Phthalic anhydride

-

Acetic anhydride

-

A sulfur-containing amino acid (e.g., S-methyl-L-cysteine)

-

N,N-dimethylformamide (DMF)

-

Hydrazine hydrate

Procedure Outline:

-

Formation of N-phthaloyl-L-glutamic acid anhydride: L-glutamic acid and phthalic anhydride are heated together to form the N-protected glutamic acid, which is then treated with acetic anhydride to form the anhydride.

-

Acylation of the amino acid: The N-phthaloyl-L-glutamic acid anhydride is reacted with the desired sulfur-containing amino acid in DMF.

-

Deprotection: The phthaloyl protecting group is removed using hydrazine hydrate to yield the γ-glutamyl dipeptide.

-

Purification: The final product is purified by precipitation and/or column chromatography.

Note: This is a generalized outline. For a detailed protocol, refer to the primary literature on the synthesis of γ-glutamyl derivatives.[9]

Quantification of γ-L-glutamyl-L-cysteine and Glutathione by HPLC

High-performance liquid chromatography (HPLC) is a standard method for the quantification of γ-GC and glutathione in biological samples.

General Protocol Outline:

-

Sample Preparation: Biological samples (e.g., cell lysates, plasma) are deproteinized, often with an acid such as sulfosalicylic acid.

-

Derivatization: Free thiol groups are derivatized with a fluorogenic or chromogenic reagent to enable sensitive detection. Monobromobimane is a common derivatizing agent for fluorescence detection.

-

Chromatographic Separation: The derivatized analytes are separated on a reverse-phase HPLC column using a suitable mobile phase gradient (e.g., a mixture of aqueous buffer and an organic solvent like acetonitrile or methanol).

-

Detection and Quantification: The separated derivatives are detected by a fluorescence or UV detector. Quantification is achieved by comparing the peak areas of the samples to those of known standards.

Signaling Pathways and Experimental Workflows

Glutathione Synthesis Pathway

Caption: The de novo synthesis pathway of glutathione from its constituent amino acids.

Comparison of Glutathione Precursor Strategies

Caption: Comparison of glutathione synthesis from NAC versus direct γ-GC administration.

Experimental Workflow for Assessing γ-GC Efficacy

Caption: A typical experimental workflow for a human clinical trial of oral γ-GC.

Conclusion

γ-L-Glutamyl-L-cysteine is a promising agent for the replenishment of intracellular glutathione. Its unique γ-peptide bond confers stability, and its position in the glutathione synthesis pathway allows it to bypass the rate-limiting and feedback-inhibited step. Evidence from human studies demonstrates its oral bioavailability and efficacy in increasing cellular glutathione levels. For researchers and drug development professionals, γ-GC represents a compelling alternative to NAC, particularly in conditions characterized by impaired GCL activity or significant oxidative stress. Further research is warranted to fully elucidate its cellular transport mechanisms and to conduct larger-scale clinical trials to validate its therapeutic potential across a range of diseases.

References

- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 2. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic mechanism of glutathione synthetase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure [mdpi.com]

The Dipeptide L-Cysteinyl-L-glutamic acid: A Comprehensive Technical Guide

An In-depth Whitepaper on the Discovery, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cysteinyl-L-glutamic acid and its isomer, L-Glutamyl-L-cysteine, are dipeptides of significant biological interest, primarily as intermediates in the biosynthesis of glutathione (GSH), a critical antioxidant. This technical guide provides a comprehensive overview of the discovery, initial characterization, and known biological roles of this dipeptide. It includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a depiction of its involvement in key signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes.[1][2] Dipeptides, consisting of two amino acids linked by a peptide bond, can exhibit unique biological activities distinct from their constituent amino acids. This compound is a dipeptide composed of L-cysteine and L-glutamic acid. While not as extensively studied as its isomer L-Glutamyl-L-cysteine, its role as a potential building block and its chemical properties warrant investigation. L-Glutamic acid is a non-essential amino acid that functions as a key excitatory neurotransmitter and is central to cellular metabolism.[3][4][] L-cysteine is a sulfur-containing amino acid crucial for protein synthesis, detoxification, and as a precursor to the antioxidant glutathione.[1]

The isomer, L-Glutamyl-L-cysteine, is a well-characterized intermediate in the biosynthesis of glutathione, a tripeptide that protects cells from oxidative damage.[6] The synthesis of L-Glutamyl-L-cysteine is catalyzed by the enzyme glutamate-cysteine ligase and is the rate-limiting step in GSH synthesis.[6] This guide will focus on the properties and synthesis of the dipeptide formed between L-cysteine and L-glutamic acid, with a primary focus on the more extensively documented L-Glutamyl-L-cysteine.

Physicochemical Properties

The properties of the dipeptide are determined by its constituent amino acids. The following tables summarize the computed physicochemical properties of L-Glutamyl-L-cysteine.

Table 1: Computed Physicochemical Properties of L-Glutamyl-L-cysteine

| Property | Value | Source |

| Molecular Formula | C8H14N2O5S | [7] |

| Molecular Weight | 250.27 g/mol | [7] |

| IUPAC Name | (4S)-4-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid | [7] |

| InChI | InChI=1S/C8H14N2O5S/c9-4(1-2-6(11)12)7(13)10-5(3-16)8(14)15/h4-5,16H,1-3,9H2,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 | [7] |

| InChIKey | PABVKUJVLNMOJP-WHFBIAKZSA-N | [7] |

| Canonical SMILES | C(CC(=O)O)C(C(=O)NC(CS)C(=O)O)N | [7] |

| CAS Number | 21566-73-4 | [7] |

| XLogP3 | -3.8 | [7] |

| Hydrogen Bond Donor Count | 5 | [7] |

| Hydrogen Bond Acceptor Count | 6 | [7] |

| Rotatable Bond Count | 7 | [7] |

| Exact Mass | 250.06234272 Da | [7] |

| Monoisotopic Mass | 250.06234272 Da | [7] |

| Topological Polar Surface Area | 155 Ų | [7] |

| Heavy Atom Count | 16 | [7] |

| Formal Charge | 0 | [7] |

| Complexity | 284 | [7] |

Experimental Protocols

The following section details a general methodology for the synthesis and characterization of γ-glutamyl derivatives of sulfur-containing amino acids, which can be adapted for L-Glutamyl-L-cysteine.[8]

Synthesis of γ-L-Glutamyl-L-cysteine

This protocol is based on a two-step, one-pot procedure for the synthesis of γ-glutamyl derivatives.[8]

Materials:

-

L-glutamic acid

-

Phthalic anhydride

-

Acetic anhydride

-

L-cysteine hydrochloride

-

N,N-Dimethylformamide (DMF), dry

-

Hydrazine hydrate

-

Ethanol

-

Xylene

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Ion exchange resin (e.g., Dowex 50W)

Procedure:

-

Preparation of N-phthaloyl-L-glutamic acid anhydride:

-

Mix L-glutamic acid and phthalic anhydride in a round-bottom flask.

-

Heat the mixture to 140°C with continuous rotation until a pale yellow, oily mass is formed.

-

Cool the mixture to approximately 100°C and add acetic anhydride.

-

Stir the mixture in a pre-heated oil bath at 105°C until complete dissolution, then continue heating for an additional 10 minutes.

-

Transfer the solution to a conical flask and add xylene to precipitate the product.

-

-

One-pot synthesis of γ-L-Glutamyl-L-cysteine:

-

To a stirred suspension of L-cysteine hydrochloride in dry DMF under a nitrogen atmosphere, add N-phthaloyl-L-glutamic acid anhydride.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, add a small amount of water to dissolve any suspended material.

-

Add hydrazine hydrate to the reaction mixture to remove the N-phthaloyl protecting group.

-

Promote precipitation of the crude product by adding ethanol and cooling the mixture.

-

Recover the solid by filtration.

-

-

Purification:

-

Dissolve the crude product in water to separate it from less soluble byproducts.

-

Purify the aqueous solution by ion exchange chromatography to yield the final product.

-

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. Expected proton signals for γ-Glutamyl-S-allyl-L-cysteine include resonances for the α-protons of both amino acid residues, the β and γ-protons of the glutamic acid moiety, and the β-protons of the cysteine residue.[8]

Mass Spectrometry (MS):

-

Analyze the purified product using high-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

Thin-Layer Chromatography (TLC):

-

Use TLC for monitoring the reaction progress and assessing the purity of the final product. A typical eluent system is n-butanol/water/acetic acid (4:1:1).[8]

Signaling Pathways and Biological Roles

L-Glutamyl-L-cysteine is a key intermediate in the glutathione (GSH) biosynthesis pathway. GSH is the most abundant non-protein thiol in mammalian cells and plays a critical role in antioxidant defense, detoxification of xenobiotics, and regulation of cellular redox status.[6]

Glutathione Synthesis Pathway

The synthesis of GSH occurs in two ATP-dependent steps:

-

Formation of γ-L-Glutamyl-L-cysteine: L-glutamate and L-cysteine are ligated by the enzyme glutamate-cysteine ligase (GCL). This is the rate-limiting step in GSH synthesis.[6]

-

Addition of Glycine: Glycine is added to the C-terminus of γ-L-Glutamyl-L-cysteine by the enzyme glutathione synthetase (GS) to form glutathione.[6]

The availability of cysteine is often a limiting factor for GSH synthesis.[6]

Caption: Glutathione (GSH) synthesis pathway.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of L-Glutamyl-L-cysteine.

Caption: General workflow for dipeptide synthesis and characterization.

Conclusion

This compound and its isomer L-Glutamyl-L-cysteine are dipeptides with fundamental importance in cellular biochemistry, most notably as the immediate precursor to the master antioxidant, glutathione. Understanding the synthesis, properties, and biological roles of this dipeptide is crucial for research into oxidative stress, cellular protection mechanisms, and the development of novel therapeutics targeting these pathways. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to further explore the potential of this and related dipeptides in various scientific and clinical applications.

References

In Vitro Antioxidant Capacity of L-Cysteinyl-L-glutamic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cysteinyl-L-glutamic acid (Cys-Glu) is a dipeptide of significant interest within the fields of biochemistry and pharmacology due to the well-established antioxidant properties of its constituent amino acids. Cysteine, with its reactive thiol group, is a potent scavenger of reactive oxygen species (ROS), while glutamic acid is a key precursor in the synthesis of glutathione (GSH), a primary endogenous antioxidant. This technical guide provides a comprehensive overview of the potential in vitro antioxidant capacity of this compound, drawing upon existing literature for related peptide structures. It details the standard experimental protocols for assessing antioxidant activity and explores the potential signaling pathways through which this dipeptide may exert its effects.

Introduction to Dipeptide Antioxidants

Food-derived and synthetic peptides have garnered considerable attention for their potential health benefits, including their ability to mitigate oxidative stress. Dipeptides, in particular, are of interest due to their small size, which can influence their bioavailability and efficacy. The antioxidant activity of a peptide is largely determined by its amino acid composition and sequence.[1] Amino acids such as tryptophan, tyrosine, histidine, cysteine, and methionine are known to possess potent antioxidant activity.[2] Cysteine-containing peptides, for instance, have been reported as potential bioactive peptides with antioxidant properties.[3]

Quantitative Data on Antioxidant Capacity

| Dipeptide | Assay | IC50 Value (mg/mL) | Reference/Notes |

| Cysteine-Tryptophan (CW) | DPPH Radical Scavenging | Not explicitly stated, but identified as a strong antioxidant | [3][4] |

| Cysteine-Tyrosine (CY) | DPPH Radical Scavenging | Not explicitly stated, but exhibits antioxidant activity | [5] |

| Cysteine-Histidine (CH) | DPPH Radical Scavenging | Exhibits radical scavenging activity | [6] |

| Cysteine-Leucine (CL) | DPPH Radical Scavenging | Exhibits radical scavenging activity | [6] |

| Tyrosine-Leucine (YL) | DPPH Radical Scavenging | Exhibits anxiolytic-like activity, antioxidant properties implied | [7] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the antioxidant capacity of peptides.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[8]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test peptide (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.[8]

-

Prepare various concentrations of the test peptide and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the test peptide or control solution to each well (e.g., 100 µL).[9]

-

Add an equal volume of the DPPH working solution to each well (e.g., 100 µL).[9]

-

Incubate the plate in the dark at room temperature for 30 minutes.[8][9]

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.[8]

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[9]

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test peptide (this compound)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]

-

Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]

-

Prepare various concentrations of the test peptide and the positive control.

-

In a 96-well plate, add a small volume of the test peptide or control solution to each well (e.g., 10 µL).

-

Add a larger volume of the diluted ABTS•+ solution to each well (e.g., 190 µL).

-

Incubate the plate at room temperature for a specified time (e.g., 6-15 minutes).[9]

-

Measure the absorbance of the solutions at 734 nm using a microplate reader.

-

The percentage of ABTS radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

-

The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex.[10]

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Test peptide (this compound)

-

Positive control (e.g., Ferrous sulfate, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[10]

-

Prepare various concentrations of the test peptide and a standard curve using a ferrous sulfate solution.

-

In a 96-well plate, add a small volume of the test peptide or standard solution to each well (e.g., 10 µL).[11]

-

Add a larger volume of the FRAP reagent to each well (e.g., 220 µL).[11]

-

Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).[10][11]

-

Measure the absorbance of the solutions at 593 nm using a microplate reader.[11]

-

The FRAP value is determined from the standard curve and is typically expressed as µM Fe(II) equivalents.

Potential Signaling Pathways

Antioxidant peptides can exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways involved in the endogenous antioxidant response. One of the most critical pathways is the Keap1-Nrf2-ARE pathway.[5][12]

The Keap1-Nrf2-ARE Pathway: Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[13] In the presence of oxidative stress or certain bioactive compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2.[13] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes.[14] This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, thereby enhancing the cell's overall antioxidant capacity.[13] Bioactive peptides have been shown to activate this pathway, suggesting a potential mechanism for the antioxidant action of this compound.[12][15]

Visualizations

Caption: Experimental workflow for assessing in vitro antioxidant capacity.

Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.

Conclusion

While direct experimental evidence for the in vitro antioxidant capacity of this compound is currently lacking, the known antioxidant properties of cysteine-containing peptides suggest that it is a promising candidate for further investigation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its antioxidant potential. Furthermore, the elucidation of its interaction with key signaling pathways, such as the Keap1-Nrf2 pathway, will be crucial in understanding its mechanism of action and its potential applications in the development of novel therapeutic agents and functional food ingredients. Future research should focus on the direct assessment of this compound's antioxidant activity using the assays described herein to establish its efficacy and compare it with other known antioxidants.

References

- 1. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biological Functions of Antioxidant Dipeptides [jstage.jst.go.jp]

- 8. DPPH Radical Scavenging Assay [mdpi.com]

- 9. Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates [mdpi.com]

- 10. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. Activation of Nrf2/HO-1 by Peptide YD1 Attenuates Inflammatory Symptoms through Suppression of TLR4/MYyD88/NF-κB Signaling Cascade [mdpi.com]

- 14. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

Spontaneous Oxidation of L-Cysteinyl-L-glutamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteinyl-L-glutamic acid, more commonly known as gamma-glutamylcysteine (γ-GC), is a dipeptide of significant biological relevance, primarily serving as the immediate precursor to the ubiquitous antioxidant glutathione (GSH). The thiol group of the cysteine residue in γ-GC is susceptible to oxidation, a process that can impact its biological function and the overall redox state of a system. This technical guide provides a comprehensive overview of the spontaneous, non-enzymatic oxidation of this compound, focusing on the core mechanisms, influencing factors, and analytical methodologies for its study. This information is critical for researchers in fields ranging from biochemistry to pharmaceutical development, where the stability of thiol-containing molecules is of paramount importance.

Core Concepts of Spontaneous Oxidation

The primary pathway for the spontaneous oxidation of this compound involves the conversion of its thiol group (-SH) to a disulfide bond (-S-S-), resulting in the formation of a dimer, bis(γ-glutamyl)cystine. This is a two-electron oxidation process. The overall reaction can be represented as:

2 (γ-L-Glutamyl-L-cysteine) + [O] → (γ-L-Glutamyl-L-cysteine)₂ + H₂O

The mechanism of thiol oxidation to a disulfide can proceed through different pathways, often involving a sulfenic acid intermediate (RSOH). The thiolate anion (RS⁻) is significantly more reactive as a nucleophile than the protonated thiol (RSH).

Factors Influencing the Rate of Spontaneous Oxidation

Several factors can significantly influence the rate of spontaneous oxidation of this compound:

-

pH: The rate of thiol oxidation is highly dependent on pH. As the pH increases, the concentration of the more reactive thiolate anion increases, leading to a faster oxidation rate.

-

Presence of Metal Ions: Transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts of thiol oxidation. They can facilitate the formation of reactive oxygen species (ROS) through Fenton-like reactions, which then rapidly oxidize the thiol group. The mechanism of copper-catalyzed glutathione oxidation has been shown to be biphasic, involving the formation of a copper-glutathione complex.

-

Oxygen Concentration: Molecular oxygen is the ultimate electron acceptor in many spontaneous oxidation reactions. The concentration of dissolved oxygen can therefore affect the reaction rate.

-

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of oxidation.

Quantitative Data on Thiol Oxidation

Direct kinetic data for the spontaneous, non-enzymatic oxidation of this compound is scarce in the literature. However, extensive studies on the closely related tripeptide glutathione (GSH) provide valuable insights. The kinetics of copper-catalyzed GSH oxidation have been investigated, and a rate law has been proposed. It is important to note that while GSH provides a good model, the kinetic parameters for γ-GC may differ due to structural and electronic differences.

| Parameter | Condition | Value (for GSH) | Reference |

| Rate Law | [GSH] > 3[Cu²⁺] | -d[thiol]/dt = k[copper-glutathione complex][O₂]⁰·⁵[H₂O₂]⁻⁰·⁵ | |

| Reaction Order with respect to O₂ | [GSH] > 3[Cu²⁺] | 0.5 | |

| Effect of increasing [GSH] | [GSH] > 3[Cu²⁺] | Decreases reaction rate |

Note: The quantitative data presented above is for Glutathione (GSH) and should be considered as an approximation for this compound. Further experimental validation is required for precise kinetic parameters of γ-GC oxidation.

Experimental Protocols

Monitoring Spontaneous Oxidation by UV-Vis Spectrophotometry

This method relies on the use of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with free thiols to produce a colored product, 2-nitro-5-thiobenzoate (TNB²⁻), that absorbs strongly at 412 nm. The decrease in free thiol concentration over time can be monitored to determine the reaction kinetics.

Materials:

-

This compound

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Ellman's reagent (DTNB) solution (e.g., 10 mM in a suitable buffer)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in the desired buffer.

-

Initiate the oxidation reaction by, for example, adding a known concentration of a metal ion catalyst or by simply exposing the solution to air.

-

At various time points, withdraw an aliquot of the reaction mixture.

-

Immediately add the aliquot to a solution of Ellman's reagent.

-

Measure the absorbance at 412 nm.

-

A standard curve of known this compound concentrations should be prepared to correlate absorbance with thiol concentration.

-

Plot the concentration of free thiol versus time to determine the reaction rate.

Analysis of Oxidation Products by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the reduced this compound from its oxidized disulfide dimer.

Materials:

-

This compound and its oxidized dimer standard

-

HPLC system with a suitable column (e.g., C18 reverse-phase) and UV detector

-

Mobile phase (e.g., a gradient of acetonitrile and water with a buffer like trifluoroacetic acid)

Procedure:

-

Prepare a reaction mixture of this compound undergoing spontaneous oxidation.

-

At different time intervals, take a sample from the reaction mixture.

-

Quench the reaction if necessary (e.g., by adding a chelating agent like EDTA to stop metal-catalyzed oxidation).

-

Inject the sample into the HPLC system.

-

Monitor the elution of the reduced and oxidized forms using the UV detector (typically around 210-220 nm).

-

Quantify the amounts of each species by comparing the peak areas to those of known standards.

Quantitative Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of this compound and its oxidized form.

Materials:

-

LC-MS/MS system

-

Appropriate column and mobile phases

-

Internal standards (stable isotope-labeled versions of the analytes)

Procedure:

-

Prepare samples from the oxidation reaction at various time points.

-

To prevent further oxidation during sample preparation, thiols can be derivatized with a reagent like N-ethylmaleimide (NEM).

-

Add internal standards to the samples.

-

Separate the analytes using liquid chromatography.

-

Detect and quantify the analytes and their oxidized products using mass spectrometry in multiple reaction monitoring (MRM) mode.

Visualizations

Caption: General pathway of spontaneous oxidation of γ-glutamylcysteine.

Caption: Experimental workflow for monitoring oxidation by HPLC.

Caption: Simplified cycle of copper-catalyzed thiol oxidation.

Conclusion

The spontaneous oxidation of this compound to its disulfide dimer is a fundamental chemical process with significant implications for its biological activity and stability. The rate of this reaction is highly sensitive to environmental factors such as pH and the presence of catalytic metal ions. Understanding and controlling these factors is crucial for researchers and professionals working with this dipeptide in various applications, from fundamental biochemical studies to the formulation of therapeutic agents. The analytical methods outlined in this guide provide robust tools for monitoring and quantifying this oxidation process, enabling a deeper understanding of its kinetics and mechanism. Further research is warranted to establish specific kinetic parameters for the non-enzymatic oxidation of this compound to build upon the foundational knowledge provided in this guide.

L-Cysteinyl-L-glutamic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of L-Cysteinyl-L-glutamic acid, a dipeptide of significant interest in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering comprehensive data, experimental protocols, and insights into its biological significance.

Core Compound Data

This compound, also known as γ-L-Glutamyl-L-cysteine, is a key intermediate in the biosynthesis of glutathione, a critical antioxidant in most living organisms.[1] Below are its fundamental chemical properties.

| Property | Value | Source |

| CAS Number | 21566-73-4 | PubChem CID 10171468 |

| Alternate CAS Number | 636-58-8 (for γ-linked isomer) | Wikipedia |

| Molecular Weight | 250.27 g/mol | PubChem CID 10171468[1] |

| Molecular Formula | C₈H₁₄N₂O₅S | PubChem CID 10171468 |

Biological Significance and Signaling Pathways

This compound is the direct precursor to glutathione (GSH), synthesized from L-glutamate and L-cysteine by the enzyme glutamate-cysteine ligase (GCL).[1][2][3] This is the rate-limiting step in glutathione synthesis.[1] Glutathione plays a crucial role in protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS).[4]

A key signaling pathway where the availability of this compound is critical is ferroptosis , a form of regulated cell death driven by iron-dependent lipid peroxidation.[2] Depletion of glutathione, which can be caused by a lack of its precursors L-cysteine and L-glutamic acid, leads to the inactivation of glutathione peroxidase 4 (GPX4). GPX4 is a key enzyme that detoxifies lipid peroxides. Its inactivation results in the accumulation of lipid ROS, ultimately leading to ferroptotic cell death.[2]

L-glutamic acid, one of the constituent amino acids, is also a major excitatory neurotransmitter in the central nervous system, activating a range of glutamate receptors and downstream signaling cascades, including the MEK/ERK/ELK and calcium/calmodulin-dependent protein kinase II pathways.[5][6][7] While this compound itself is not a primary signaling molecule, its synthesis and availability are intrinsically linked to these broader cellular signaling networks.

Experimental Protocols

Enzymatic Synthesis of γ-L-Glutamyl-L-cysteine

The biosynthesis of γ-L-Glutamyl-L-cysteine is catalyzed by the enzyme glutamate-cysteine ligase (GCL) in an ATP-dependent reaction. This is the primary method of its formation in vivo.

Materials:

-

L-glutamic acid

-

L-cysteine

-

Adenosine triphosphate (ATP)

-

Purified glutamate-cysteine ligase (GCL)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Magnesium chloride (as a cofactor for GCL)

Procedure:

-

Prepare a reaction mixture containing L-glutamic acid, L-cysteine, and ATP in the reaction buffer.

-

Add magnesium chloride to the mixture.

-

Initiate the reaction by adding purified GCL.

-

Incubate the reaction at an optimal temperature for the enzyme (typically 37°C).

-

Monitor the formation of γ-L-Glutamyl-L-cysteine over time using a suitable analytical method, such as HPLC.

-

Terminate the reaction by denaturing the enzyme (e.g., by adding a strong acid or by heat).

-

The product can be purified from the reaction mixture using chromatographic techniques.

Note: This is a generalized protocol. Specific concentrations, buffer conditions, and reaction times will depend on the source and activity of the GCL enzyme.

Chemical Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids

Chemical synthesis of γ-L-Glutamyl-L-cysteine is challenging due to the presence of multiple reactive functional groups that require protection and deprotection steps.[8] A one-pot procedure for the synthesis of γ-glutamyl derivatives of sulfur-containing amino acids has been described and is summarized below.[9]

Step 1: Synthesis of N-phthaloyl-L-glutamic acid anhydride

-

A mixture of L-glutamic acid and phthalic anhydride is heated to 140°C.

-

After melting and formation of an oily mass, the mixture is cooled to approximately 100°C.

-

Acetic anhydride is added, and the mixture is stirred in a pre-heated oil bath at 105°C until complete dissolution.

-

After a further 10 minutes of heating, xylene is added, and the solution is allowed to cool to room temperature and then placed at 4°C overnight to facilitate crystallization.

-

The resulting crystals of N-phthaloyl-L-glutamic acid anhydride are collected by filtration.

Step 2: One-pot acylation and deprotection

-

The N-phthaloyl-L-glutamic acid anhydride is used to acylate the desired sulfur-containing amino acid (e.g., S-methylcysteine as a stand-in for cysteine to avoid disulfide bond formation issues in this example) in N,N-dimethylformamide (DMF).

-

Following the acylation, water and hydrazine hydrate are added to the reaction mixture to remove the phthaloyl protecting group.

-

The final γ-glutamyl derivative is precipitated with ethanol at 0°C.

This protocol provides a general framework. For detailed reaction conditions, stoichiometry, and work-up procedures, refer to the original publication.[9]

Conclusion

This compound is a dipeptide of fundamental importance in cellular biochemistry, primarily serving as the immediate precursor to the master antioxidant, glutathione. Its synthesis is a critical control point for cellular redox homeostasis. Understanding the synthesis and biological roles of this dipeptide is crucial for research in areas such as oxidative stress, neurobiology, and the development of therapeutics targeting cellular defense mechanisms. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating this vital biomolecule.

References

- 1. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]

- 2. dovepress.com [dovepress.com]

- 3. The enzymes of glutathione synthesis: gamma-glutamylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]